
3-Hydroxy-5-sulfo-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-sulfo-2-naphthoic acid: is an organic compound with the molecular formula C₁₁H₈KO₆S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid can be synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is isolated through filtration and purification processes to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxy-5-sulfo-2-naphthoic acid can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and halogenating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Azo compounds and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-5-sulfo-2-naphthoic acid is used as a precursor in the synthesis of azo dyes and pigments. Its ability to form stable complexes makes it valuable in the production of colorants for textiles and inks.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic treatments.
Industry: In the industrial sector, this compound is utilized in the manufacture of dyes, pigments, and other colorants. Its stability and vibrant colors make it a preferred choice for various applications.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of stable complexes, which are essential in its applications as dyes and pigments. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior and applications.
Comparación Con Compuestos Similares
3-Hydroxy-2-naphthoic acid: A precursor to 3-hydroxy-5-sulfo-2-naphthoic acid, known for its use in the synthesis of azo dyes.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar applications in dye synthesis.
3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthoic acid: A related compound used as an indicator and dye.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its ability to form stable, colored complexes. This dual functionality makes it particularly valuable in the synthesis of dyes and pigments, setting it apart from other similar compounds.
Propiedades
Número CAS |
6313-96-8 |
|---|---|
Fórmula molecular |
C11H8O6S |
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
Clave InChI |
WKOROMVLBVSPRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


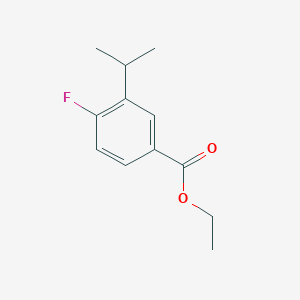
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)


![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
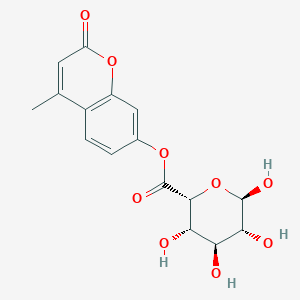
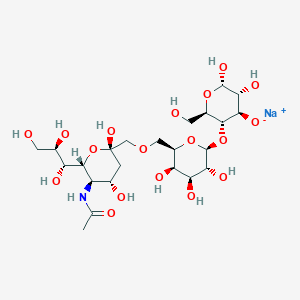

![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
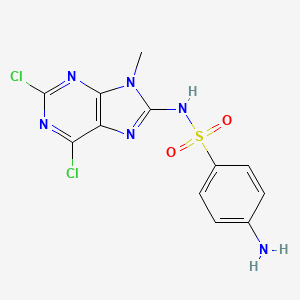

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
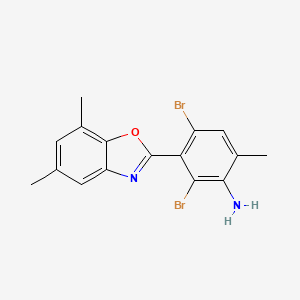
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
